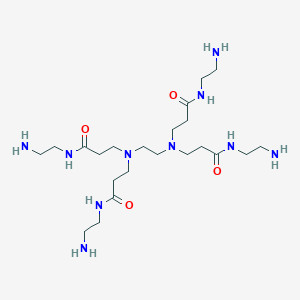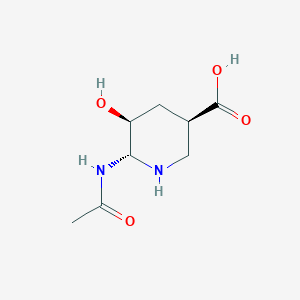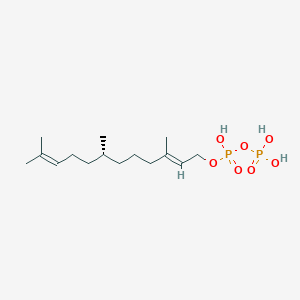![molecular formula C11H10N2O5 B142293 {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid CAS No. 150013-03-9](/img/structure/B142293.png)
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as N-(4-nitrophenyl)-3-(2-oxo-2-propen-1-yl)glycine and is a derivative of glycine.
Wirkmechanismus
The mechanism of action of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes. This interaction leads to a change in the fluorescence properties of the compound, which can be detected and measured.
Biochemische Und Physiologische Effekte
Studies have shown that {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid can selectively bind to a variety of proteins and enzymes, including proteases, kinases, and phosphatases. This binding can lead to changes in their activity levels, which can have downstream effects on cellular processes such as signal transduction and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid as a fluorescent probe is its high selectivity for specific proteins and enzymes. This allows for precise measurements of their activity levels in complex biological systems. However, one limitation is that the compound can be toxic at high concentrations, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for research on {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins and enzymes. Another direction is the application of this compound in live-cell imaging and in vivo studies to better understand its biological functions and potential therapeutic applications. Additionally, there is potential for the use of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Synthesemethoden
The synthesis of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves the reaction between 4-nitrobenzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce the final compound.
Wissenschaftliche Forschungsanwendungen
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid has been extensively studied for its potential as a fluorescent probe in biological and biomedical research. Its unique chemical structure allows it to selectively bind to specific proteins and enzymes, making it a valuable tool for studying their functions and interactions.
Eigenschaften
CAS-Nummer |
150013-03-9 |
|---|---|
Produktname |
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid |
Molekularformel |
C11H10N2O5 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(12-7-11(15)16)6-3-8-1-4-9(5-2-8)13(17)18/h1-6H,7H2,(H,12,14)(H,15,16)/b6-3+ |
InChI-Schlüssel |
RDUYZCLCAUKCDC-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)




